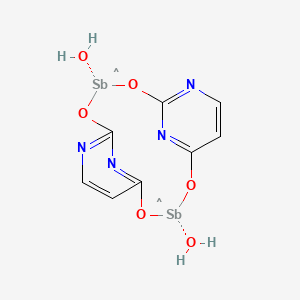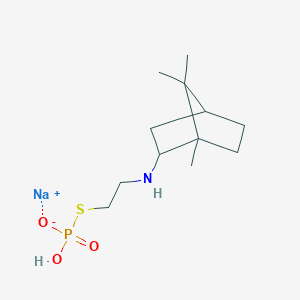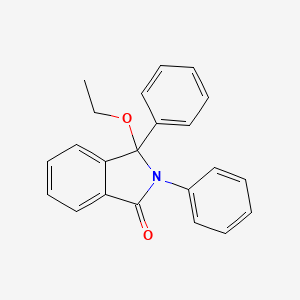
Thiourea, dibutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, dibutyl- (also known as N,N’-dibutylthiourea) is an organosulfur compound with the chemical formula C₉H₂₀N₂S. It is a derivative of thiourea where the hydrogen atoms are replaced by butyl groups. This compound is known for its applications in various fields, including organic synthesis, corrosion inhibition, and biological research .
Synthetic Routes and Reaction Conditions:
Condensation Method: A common method involves the condensation of amines with carbon disulfide in an aqueous medium.
Isocyanide Reaction: Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature.
On-Water Reaction: This method uses (thio)isocyanates and amines in water, providing a sustainable and chemoselective synthesis of unsymmetrical thioureas.
Industrial Production Methods: Industrial production of thiourea derivatives often involves large-scale reactions using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous reactors and advanced purification techniques ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: Thiourea derivatives can undergo oxidation reactions, often leading to the formation of urea derivatives.
Reduction: Reduction reactions can convert thiourea derivatives back to their corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Urea derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted thioureas.
Scientific Research Applications
Thiourea, dibutyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Industry: Utilized as a corrosion inhibitor for metals, particularly in saline environments.
Mechanism of Action
The mechanism of action of thiourea, dibutyl- involves its interaction with molecular targets through hydrogen bonding and other weak interactions. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Thiourea, dibutyl- can be compared with other thiourea derivatives:
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
Uniqueness: Thiourea, dibutyl- is unique due to its specific butyl substitutions, which influence its solubility, reactivity, and interaction with other molecules. This makes it particularly effective in applications such as corrosion inhibition and enzyme inhibition .
Properties
CAS No. |
32841-23-9 |
|---|---|
Molecular Formula |
C9H20N2S |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
1,1-dibutylthiourea |
InChI |
InChI=1S/C9H20N2S/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3,(H2,10,12) |
InChI Key |
OVRQXQSDQWOJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)
![2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide](/img/structure/B14143475.png)
![(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14143477.png)


![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14143511.png)

